molecular formula C11H10N2O4 B15335381 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid

3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15335381
M. Wt: 234.21 g/mol
InChI Key: CWBJUBJREZQMKN-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a carboxylic acid group at position 4, and a 2-methoxypyridin-3-yl moiety at position 2. This structure combines the electron-withdrawing properties of the isoxazole ring with the electron-donating methoxy group on the pyridine, influencing its physicochemical and biological properties. It is primarily explored in medicinal chemistry as a precursor for antimicrobial agents and enzyme inhibitors .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(2-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-8(11(14)15)9(13-17-6)7-4-3-5-12-10(7)16-2/h3-5H,1-2H3,(H,14,15)

InChI Key

CWBJUBJREZQMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(N=CC=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyridine or isoxazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(2-hydroxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid, while reduction of the carboxylic acid group can produce 3-(2-methoxypyridin-3-yl)-5-methylisoxazole-4-methanol .

Scientific Research Applications

3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s uniqueness lies in its 2-methoxypyridin-3-yl substituent. Below is a detailed comparison with structurally similar isoxazole-4-carboxylic acid derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Melting Point (°C) Solubility (Polarity) Key Functional Groups
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid 2-Methoxypyridin-3-yl Not reported Moderate (polar) Isoxazole, carboxylic acid, pyridine, methoxy
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chlorophenyl 138–140 Low (lipophilic) Isoxazole, carboxylic acid, chloro
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 4-Fluorophenyl Not reported Low (lipophilic) Isoxazole, carboxylic acid, fluoro
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Dichlorophenyl 221–222 Insoluble in water Isoxazole, carboxylic acid, dichloro
3-(Furan-3-yl)-5-methylisoxazole-4-carboxylic acid Furan-3-yl Not reported High (polar) Isoxazole, carboxylic acid, furan

Key Differences

Electronic Effects :

  • The 2-methoxypyridin-3-yl group introduces electron-donating (methoxy) and electron-withdrawing (pyridine) effects, enhancing hydrogen-bonding capacity compared to halogenated phenyl analogs .
  • Chlorophenyl and fluorophenyl substituents are purely electron-withdrawing, increasing acidity of the carboxylic acid group .

Solubility and Bioavailability: The pyridine and methoxy groups in the target compound improve solubility in polar solvents (e.g., DMF, methanol) relative to chlorophenyl derivatives, which are highly lipophilic . Furyl analogs exhibit even higher polarity due to the oxygen-rich furan ring .

Biological Activity: Chlorophenyl and dichlorophenyl derivatives are intermediates in antibacterial drugs (e.g., penicillins) due to halogen-induced lipophilicity enhancing membrane penetration .

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